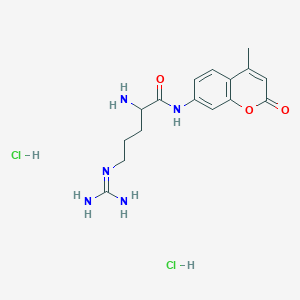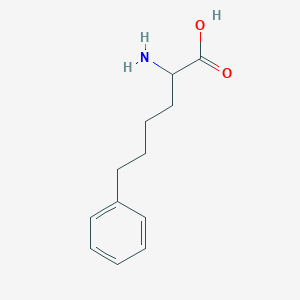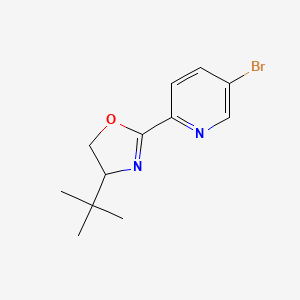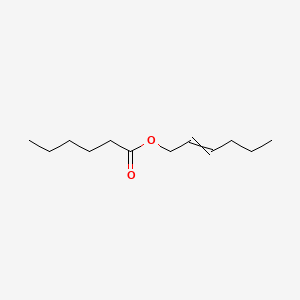![molecular formula C20H21NO5 B12512144 2-({[1-(9H-fluoren-9-yl)ethoxy]carbonyl}amino)-3-hydroxybutanoic acid](/img/structure/B12512144.png)
2-({[1-(9H-fluoren-9-yl)ethoxy]carbonyl}amino)-3-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[1-(9H-fluoren-9-yl)ethoxy]carbonyl}amino)-3-hydroxybutanoic acid is a compound with a complex structure that includes a fluorenyl group, an ethoxycarbonyl group, and a hydroxybutanoic acid moiety. This compound is often used in peptide synthesis and as a building block in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(9H-fluoren-9-yl)ethoxy]carbonyl}amino)-3-hydroxybutanoic acid typically involves the protection of amino acids with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate . The reaction proceeds under mild conditions, usually at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-({[1-(9H-fluoren-9-yl)ethoxy]carbonyl}amino)-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: NaBH4, methanol, room temperature.
Substitution: Piperidine, dimethylformamide (DMF), room temperature
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxy derivative.
Substitution: Formation of the free amino acid
Applications De Recherche Scientifique
2-({[1-(9H-fluoren-9-yl)ethoxy]carbonyl}amino)-3-hydroxybutanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and in the development of new synthetic methodologies.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: As a precursor in the synthesis of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-({[1-(9H-fluoren-9-yl)ethoxy]carbonyl}amino)-3-hydroxybutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The protected amino acid can then be selectively deprotected under basic conditions to expose the free amino group for further coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Ala-OH: Fluorenylmethyloxycarbonyl-L-alanine.
Fmoc-Gly-OH: Fluorenylmethyloxycarbonyl-glycine.
Fmoc-Lys(Boc)-OH: Fluorenylmethyloxycarbonyl-L-lysine (tert-butoxycarbonyl).
Uniqueness
2-({[1-(9H-fluoren-9-yl)ethoxy]carbonyl}amino)-3-hydroxybutanoic acid is unique due to its hydroxybutanoic acid moiety, which provides additional functional groups for further chemical modifications. This makes it a versatile building block in peptide synthesis and other chemical applications .
Propriétés
Formule moléculaire |
C20H21NO5 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2-[1-(9H-fluoren-9-yl)ethoxycarbonylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C20H21NO5/c1-11(22)18(19(23)24)21-20(25)26-12(2)17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-12,17-18,22H,1-2H3,(H,21,25)(H,23,24) |
Clé InChI |
WTJDYFSSQGHDKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)NC(C(C)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1H-1,2,4-triazol-3-ylamino)methylidene]-2-benzofuran-1-one](/img/structure/B12512069.png)
![N'-{(Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B12512079.png)

![3-[(Tert-butoxycarbonyl)amino]-4-(furan-2-yl)butanoic acid](/img/structure/B12512091.png)
![[2,4,5-Tris(hydroxymethyl)phenyl]methanol](/img/structure/B12512092.png)





![[3-(Tert-butoxy)-2-(methoxyimino)-3-oxopropyl]triphenylphosphanium bromide](/img/structure/B12512158.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(hydroxyimino)methyl]-2-phenylacetamide](/img/structure/B12512162.png)
![6-[3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine](/img/structure/B12512164.png)
![N'-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B12512172.png)
